2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyloxycarbonyl-protected amino acids with suitable reagents to form the oxazole ring. The reaction conditions often include the use of strong acids or bases, heating, and sometimes the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The benzyloxycarbonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyloxycarbonyl group can also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid: This compound is unique due to its specific functional groups and the presence of the oxazole ring.
Other Oxazole Derivatives: Compounds like 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid share similar structural features but differ in their functional groups and reactivity.
Imidazole Derivatives: These compounds have a similar heterocyclic ring structure but contain nitrogen atoms at different positions, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H12N2O5 |
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Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H12N2O5/c1-8-10(11(16)17)20-12(14-8)15-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18) |
InChI Key |
FISQRRIQOPQIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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